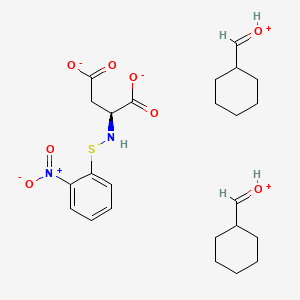
N-O-Nitrophenylsulfenyl-L-aspartic acid bis(DI(cycl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-O-Nitrophenylsulfenyl-L-aspartic acid bis(DI(cycl is a complex organic compound with the molecular formula C24H32N2O8S. It is known for its unique structural properties and potential applications in various scientific fields. This compound is often used in research due to its reactivity and ability to form stable derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-O-Nitrophenylsulfenyl-L-aspartic acid bis(DI(cycl typically involves the reaction of L-aspartic acid with N-O-nitrophenylsulfenyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems helps in achieving consistent product quality.
化学反応の分析
Types of Reactions
N-O-Nitrophenylsulfenyl-L-aspartic acid bis(DI(cycl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrophenylsulfenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
科学的研究の応用
N-O-Nitrophenylsulfenyl-L-aspartic acid bis(DI(cycl has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the protection of amino groups and as a precursor for other complex molecules.
Biology: In biological studies, it serves as a tool for modifying proteins and peptides.
Medicine: This compound is explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-O-Nitrophenylsulfenyl-L-aspartic acid bis(DI(cycl involves its ability to form stable covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the nitrophenylsulfenyl group, which acts as an electrophilic center. The compound interacts with various molecular targets, including proteins and enzymes, leading to modifications that can alter their function and activity.
類似化合物との比較
Similar Compounds
N-O-Nitrophenylsulfenyl-L-alanine: Similar in structure but with alanine instead of aspartic acid.
N-O-Nitrophenylsulfenyl-L-glutamic acid: Contains glutamic acid, offering different reactivity and applications.
N-O-Nitrophenylsulfenyl-L-cysteine: Features cysteine, known for its thiol group and distinct chemical behavior.
Uniqueness
N-O-Nitrophenylsulfenyl-L-aspartic acid bis(DI(cycl stands out due to its specific combination of the nitrophenylsulfenyl group with L-aspartic acid, providing unique reactivity and stability. This makes it particularly valuable in applications requiring precise modifications and stable derivatives.
特性
分子式 |
C24H34N2O8S |
|---|---|
分子量 |
510.6 g/mol |
IUPAC名 |
cyclohexylmethylideneoxidanium;(2S)-2-[(2-nitrophenyl)sulfanylamino]butanedioate |
InChI |
InChI=1S/C10H10N2O6S.2C7H12O/c13-9(14)5-6(10(15)16)11-19-8-4-2-1-3-7(8)12(17)18;2*8-6-7-4-2-1-3-5-7/h1-4,6,11H,5H2,(H,13,14)(H,15,16);2*6-7H,1-5H2/t6-;;/m0../s1 |
InChIキー |
JEKSUTQKMNXXBD-ILKKLZGPSA-N |
異性体SMILES |
C1CCC(CC1)C=[OH+].C1CCC(CC1)C=[OH+].C1=CC=C(C(=C1)[N+](=O)[O-])SN[C@@H](CC(=O)[O-])C(=O)[O-] |
正規SMILES |
C1CCC(CC1)C=[OH+].C1CCC(CC1)C=[OH+].C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CC(=O)[O-])C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


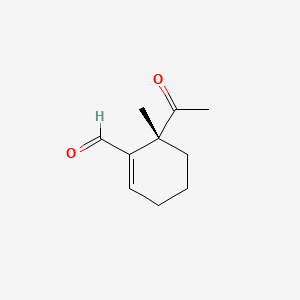
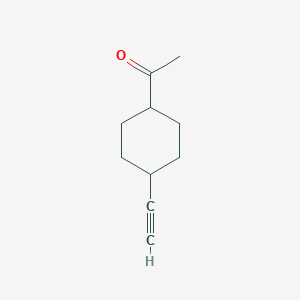
![Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride; [(6-Amino-hexyl)-carboxymethyl-amino]-acetic Acid Dihydrochloride](/img/structure/B13811864.png)
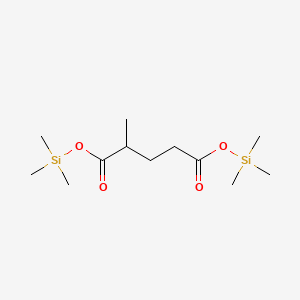
![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811868.png)
![Methyl-[2-[2-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B13811879.png)
![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811887.png)
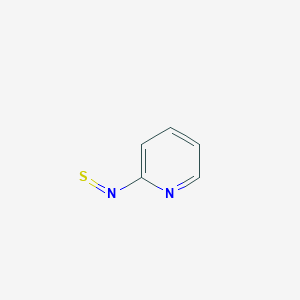

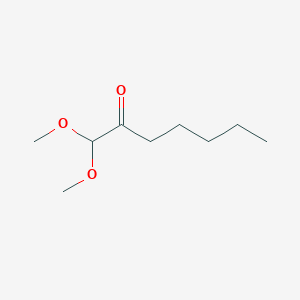
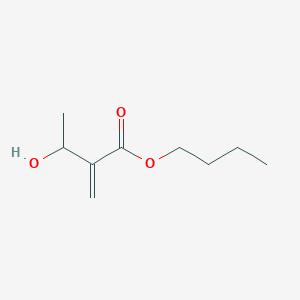

![1,2-Benzenediol,4-[(butylthio)methyl]-](/img/structure/B13811912.png)

